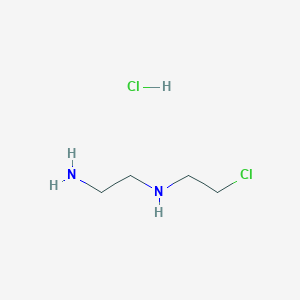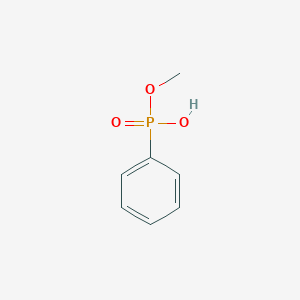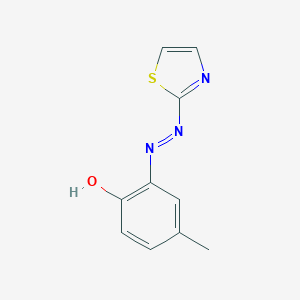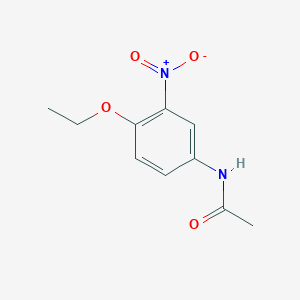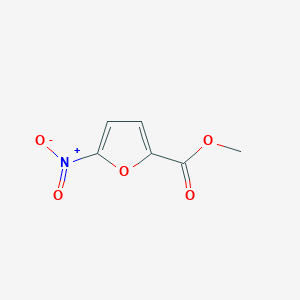
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride
Overview
Description
N1-Acetylspermidine (hydrochloride) is an acetyl derivative of spermidine, a polyamine that plays a crucial role in cellular processes. This compound is known for its involvement in various biological functions, including cell growth, differentiation, and apoptosis. It is also a substrate for polyamine oxidase, an enzyme that catalyzes the oxidation of polyamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Acetylspermidine (hydrochloride) can be synthesized through the acetylation of spermidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation of the primary amine group .
Industrial Production Methods
In industrial settings, the production of N1-Acetylspermidine (hydrochloride) involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-Acetylspermidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Catalyzed by polyamine oxidase, leading to the formation of 3-acetamidopropanal and putrescine.
Hydrolysis: Under acidic or basic conditions, the acetyl group can be hydrolyzed to regenerate spermidine.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Polyamine oxidase, oxygen, and appropriate buffers.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts.
Major Products Formed
Oxidation: 3-acetamidopropanal and putrescine.
Hydrolysis: Spermidine.
Substitution: Various acetylated derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Acetylspermidine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of polyamine derivatives and as a substrate in enzymatic studies.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Mechanism of Action
N1-Acetylspermidine (hydrochloride) exerts its effects primarily through its interaction with polyamine oxidase. The enzyme catalyzes the oxidation of N1-Acetylspermidine, leading to the production of 3-acetamidopropanal and putrescine. These products play significant roles in cellular processes, including DNA stabilization, protein synthesis, and cell signaling . The compound also influences the expression of genes involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N8-Acetylspermidine: Another acetylated derivative of spermidine with similar biological functions.
N1-Acetylspermine: An acetylated derivative of spermine, also a substrate for polyamine oxidase.
Putrescine: A simpler polyamine involved in similar cellular processes.
Uniqueness
N1-Acetylspermidine (hydrochloride) is unique due to its selective acetylation at the N1 position, which influences its interaction with enzymes and its role in cellular metabolism. Its ability to selectively elevate levels in certain cancer cells, such as colorectal adenocarcinomas, makes it a valuable compound in cancer research .
Properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34450-16-3 | |
| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




